

Glucoconringiin: A Technical Guide to its Chemical Properties

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Compound of Interest

Compound Name: *Glucoconringiin*

Cat. No.: *B15592676*

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Introduction

Glucoconringiin, a member of the glucosinolate family of secondary metabolites, is a naturally occurring compound found in plants of the order Brassicales. Glucosinolates and their hydrolysis products, particularly isothiocyanates, have garnered significant interest in the scientific community for their potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] This technical guide provides a comprehensive overview of the chemical properties of **glucoconringiin**, including its physicochemical characteristics, analytical methodologies for its identification and quantification, and a discussion of its stability and potential biological significance. While research specifically on **glucoconringiin** is limited, this guide draws upon the broader knowledge of glucosinolates to provide a thorough understanding of this compound.

Physicochemical Properties

Glucoconringiin, systematically named [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-3-hydroxy-3-methyl-N-sulfooxybutanimidothioate, is a hydroxy-alkylglucosinolate.[3] Its chemical structure consists of a β -D-thioglucose group, a sulfonated oxime, and a 2-hydroxy-2-methylpropyl side chain. These structural features contribute to its physicochemical properties, which are summarized in the tables below.

Table 1: Chemical Identifiers of Glucoconringiin

Identifier	Value	Source
IUPAC Name	[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-3-hydroxy-3-methyl-N-sulfooxybutanimidothioate	PubChem[3]
Molecular Formula	C11H21NO10S2	PubChem[3]
SMILES	CC(C)(C/C(=N\OS(=O)(=O)O)/S[C@H]1--INVALID-LINK--CO)O)O">C@@HO)O	PubChem[3]
InChI	InChI=1S/C11H21NO10S2/c1-11(2,17)3-6(12-22-24(18,19)20)23-10-9(16)8(15)7(14)5(4-13)21-10/h5,7-10,13-17H,3-4H2,1-2H3,(H,18,19,20)/b12-6+/t5-,7-,8+,9-,10+/m1/s1	PubChem[3]
CAS Number	28463-28-7	FooDB[1]

Table 2: Physical and Chemical Properties of Glucoconringiin

Property	Value	Source/Method
Molecular Weight	391.4 g/mol	PubChem (Computed)[3]
Monoisotopic Mass	391.06068821 Da	PubChem (Computed)[3]
Melting Point	168 °C (dec.) (K salt)	FooDB[1]
Water Solubility	35.8 g/L (Predicted)	ALOGPS[1]
logP	-1.7 (Predicted)	ALOGPS[1]
Topological Polar Surface Area	220 Å ²	PubChem (Computed)[3]
Hydrogen Bond Donor Count	6	PubChem (Computed)[3]
Hydrogen Bond Acceptor Count	11	PubChem (Computed)[3]
Rotatable Bond Count	7	PubChem (Computed)[3]

Experimental Protocols

The extraction, isolation, and analysis of **glucoconringiin** generally follow established protocols for glucosinolates. These methods are crucial for obtaining pure compounds for biological assays and for accurate quantification in plant materials.

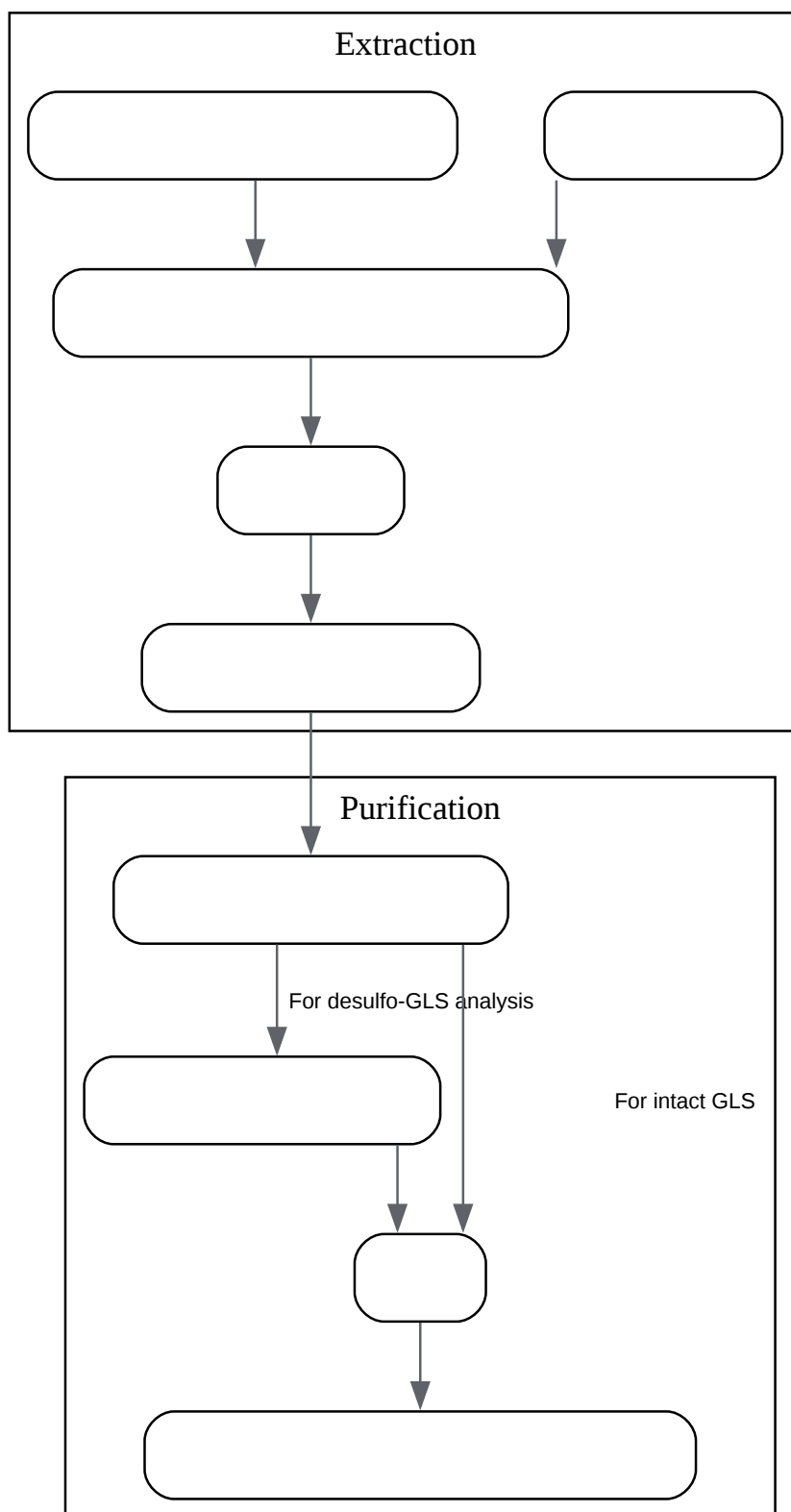
Extraction and Isolation of Glucosinolates

A common method for extracting glucosinolates from plant material involves the use of a heated methanol-water mixture to deactivate the endogenous enzyme myrosinase, which would otherwise hydrolyze the glucosinolates. The extract is then purified, often using ion-exchange chromatography.

Detailed Methodology:

- Sample Preparation: Freeze-dry and grind the plant material to a fine powder.
- Extraction:
 - Add 70% methanol (in water) to the powdered plant material.

- Heat the mixture at a high temperature (e.g., 80°C) for a short period to inactivate myrosinase.
- Centrifuge the mixture and collect the supernatant.
- Repeat the extraction process on the pellet for exhaustive recovery.
- Purification (Ion-Exchange Chromatography):
 - Prepare a column with an anion exchange resin (e.g., DEAE-Sephadex).
 - Load the crude extract onto the column. Glucosinolates, being anionic, will bind to the resin.
 - Wash the column with water to remove unbound impurities.
 - To obtain intact glucosinolates, elute with a salt solution (e.g., potassium sulfate).
 - For analysis of desulfoglucosinolates, treat the column-bound glucosinolates with a sulfatase solution overnight to cleave the sulfate group. Then, elute the desulfoglucosinolates with water.
- Further Purification: The eluted fraction can be further purified by techniques like preparative High-Performance Liquid Chromatography (HPLC).



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Caption: Workflow for the extraction and purification of glucosinolates.

Analytical Methods

The identification and quantification of **glucoconringiin** are typically achieved using chromatographic and spectroscopic techniques.

2.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a UV or photodiode array (PDA) detector is a widely used method for the analysis of desulfoglucosinolates.

Detailed Methodology:

- **Sample Preparation:** The purified extract containing desulfoglucosinolates is dissolved in a suitable solvent (e.g., water/methanol).
- **Chromatographic Conditions:**
 - **Column:** A reversed-phase C18 column is commonly used.
 - **Mobile Phase:** A gradient of water and acetonitrile is typically employed.
 - **Detection:** UV detection at 229 nm.
- **Quantification:** Quantification is achieved by comparing the peak area of the analyte to that of a known concentration of an internal or external standard (e.g., sinigrin).

2.2.2. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides higher selectivity and sensitivity, allowing for the analysis of intact glucosinolates and the identification of unknown compounds based on their mass-to-charge ratio.

Detailed Methodology:

- **Sample Preparation:** The purified extract containing intact glucosinolates is dissolved in a suitable solvent.

- **Chromatographic Conditions:** Similar to HPLC, a reversed-phase C18 column with a water/acetonitrile gradient is used.
- **Mass Spectrometry Conditions:**
 - **Ionization Source:** Electrospray ionization (ESI) in negative ion mode is typically used.
 - **Analysis:** Full scan mode for identification and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification.

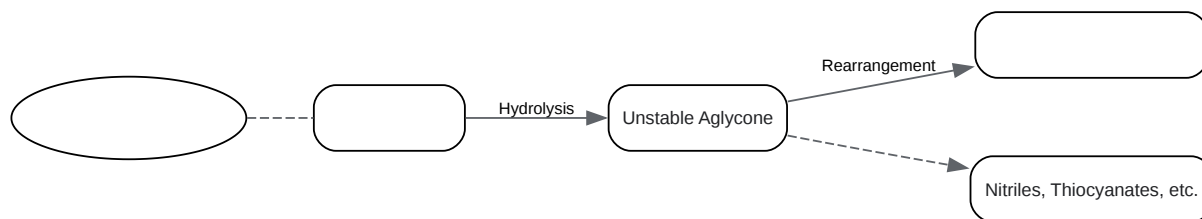
2.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of purified glucosinolates. Both ^1H and ^{13}C NMR are used to determine the complete structure of the molecule.

Stability and Degradation

Glucosinolates are generally stable under neutral and mildly acidic conditions. However, their stability is influenced by factors such as pH, temperature, and the presence of enzymes.

- **Enzymatic Degradation:** The most significant degradation pathway for **glucoconringiin** is enzymatic hydrolysis by myrosinase upon tissue damage. This reaction cleaves the thioglucosidic bond, leading to the formation of an unstable aglycone, which then rearranges to form various products, primarily isothiocyanates. The specific isothiocyanate derived from **glucoconringiin** would be 2-hydroxy-2-methylpropyl isothiocyanate.
- **Thermal Degradation:** High temperatures, especially during processing and cooking, can lead to the degradation of glucosinolates.
- **pH-Dependent Degradation:** In aqueous solutions, the stability of glucosinolates is pH-dependent. At alkaline pH, they can undergo degradation.



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Caption: Enzymatic hydrolysis of **Glucoconringiin** by myrosinase.

Biological Activity and Signaling Pathways

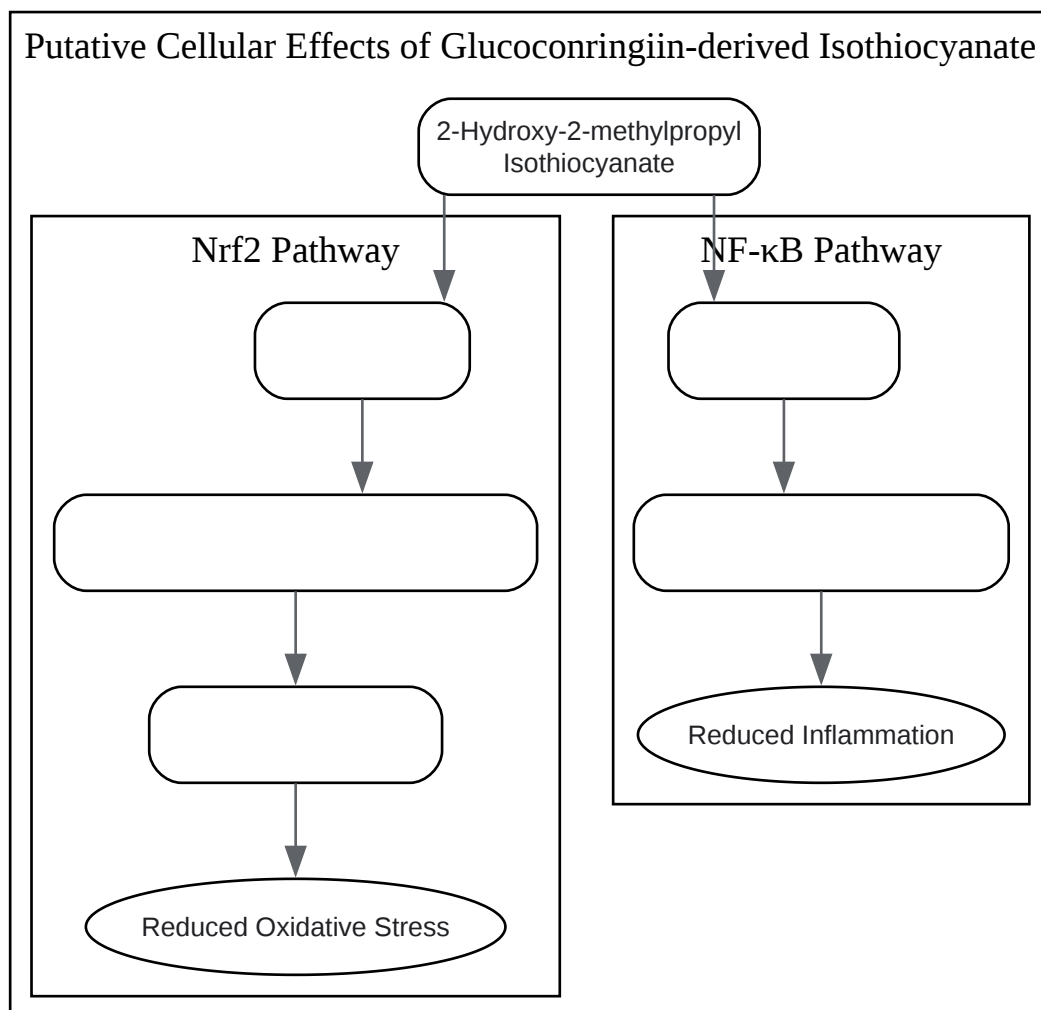
Direct experimental evidence for the biological activity of **glucoconringiin** is currently limited in the scientific literature. However, the biological effects of glucosinolates are primarily attributed to their hydrolysis products, the isothiocyanates. The isothiocyanate derived from **glucoconringiin** is 2-hydroxy-2-methylpropyl isothiocyanate. While specific studies on this particular isothiocyanate are scarce, the general mechanisms of action for other isothiocyanates, such as sulforaphane and moringin (from the structurally similar glucomoringin), have been extensively studied and may provide insights into the potential activities of **glucoconringiin**'s breakdown product.

Putative Signaling Pathways Modulated by **Glucoconringiin**-Derived Isothiocyanate:

Based on the known activities of other isothiocyanates, the hydrolysis product of **glucoconringiin** could potentially modulate key cellular signaling pathways involved in inflammation and oxidative stress response.

- **Nrf2 Signaling Pathway:** Isothiocyanates are well-known activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Activation of this pathway can enhance the cellular defense against oxidative stress.
- **NF-κB Signaling Pathway:** The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many isothiocyanates have been shown to inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory mediators.

It is crucial to emphasize that these are putative pathways for the hydrolysis product of **glucoconringiin**, and further research is required to confirm these activities.



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Caption: Putative signaling pathways modulated by the hydrolysis product of **Glucoconringiin**.

Conclusion

Glucoconringiin is a distinct member of the glucosinolate family with well-defined chemical properties. While methods for its extraction, isolation, and analysis are well-established within the broader context of glucosinolate research, specific investigations into its biological activities and the signaling pathways it may modulate are notably lacking. The potential bioactivity of its hydrolysis product, 2-hydroxy-2-methylpropyl isothiocyanate, warrants further investigation to

elucidate its therapeutic potential. This guide provides a foundational understanding of **glucoconringiin**'s chemistry and serves as a call for further research to unlock the full scope of its biological significance.

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